molecular formula C8H8N2O B3013036 6-Methylbenzo[d]isoxazol-3-amine CAS No. 1378699-89-8

6-Methylbenzo[d]isoxazol-3-amine

Cat. No. B3013036
CAS RN: 1378699-89-8
M. Wt: 148.165
InChI Key: AXUHXLAVQYXDMT-UHFFFAOYSA-N
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Description

“6-Methylbenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C8H8N2O . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles, including “6-Methylbenzo[d]isoxazol-3-amine”, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “6-Methylbenzo[d]isoxazol-3-amine” is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

“6-Methylbenzo[d]isoxazol-3-amine” is a solid compound . Its molecular weight is 148.16 .

Scientific Research Applications

BRD4 Bromodomain Inhibitors

6-Methylbenzo[d]isoxazol-3-amine has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . These inhibitors have high binding affinity to BRD4, a protein associated with various diseases including cancer and inflammation . The most potent inhibitor exhibited a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) and an IC 50 value of 0.21 μM in a peptide competition assay .

Cancer Treatment

The BRD4 protein, which these inhibitors target, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (AML), MLL, gastrointestinal stromal tumor (GIST), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma, as well as inflammations . Therefore, these inhibitors could potentially be used in the treatment of these conditions.

Anti-inflammatory Applications

The BRD4 protein is also associated with inflammation . Therefore, inhibitors of this protein could potentially be used in the treatment of inflammatory conditions.

Analgesic Applications

Isoxazole derivatives, which include 6-Methylbenzo[d]isoxazol-3-amine, have been found to have analgesic (pain-relieving) properties . Therefore, this compound could potentially be used in the development of new analgesics.

Antidepressant Applications

Isoxazole derivatives have also been found to have antidepressant properties . Therefore, 6-Methylbenzo[d]isoxazol-3-amine could potentially be used in the development of new antidepressants.

Antiviral Applications

Isoxazole derivatives have been found to have antiviral properties . Therefore, 6-Methylbenzo[d]isoxazol-3-amine could potentially be used in the development of new antiviral medications.

Safety and Hazards

If inhaled, the victim should be moved to fresh air. In case of skin contact, the skin should be immediately washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

6-methyl-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHXLAVQYXDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[d]isoxazol-3-amine

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